molecular formula C21H25ClN4O2 B12725334 N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide CAS No. 84341-97-9

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide

Cat. No.: B12725334
CAS No.: 84341-97-9
M. Wt: 400.9 g/mol
InChI Key: DMOJCVGCXIKKJL-UHFFFAOYSA-N
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Description

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is a complex organic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.90 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and diethylamino substituent, while the other is a benzyl group attached to an oxobutyramide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide involves its interaction with biological molecules through its azo and amide groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially disrupting their normal functions. The chloro and diethylamino substituents may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-[[3-chloro-4-(dimethylamino)phenyl]azo]-3-oxobutyramide
  • N-Benzyl-2-[[3-bromo-4-(diethylamino)phenyl]azo]-3-oxobutyramide
  • N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxopropanamide

Uniqueness

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

84341-97-9

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-benzyl-2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxobutanamide

InChI

InChI=1S/C21H25ClN4O2/c1-4-26(5-2)19-12-11-17(13-18(19)22)24-25-20(15(3)27)21(28)23-14-16-9-7-6-8-10-16/h6-13,20H,4-5,14H2,1-3H3,(H,23,28)

InChI Key

DMOJCVGCXIKKJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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